molecular formula C30H26N6O3 B12403626 CDK7 inhibitor B2

CDK7 inhibitor B2

Cat. No.: B12403626
M. Wt: 518.6 g/mol
InChI Key: VSTRBHWJZOVRDC-HHHXNRCGSA-N
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Description

Cyclin-dependent kinase 7 inhibitor B2 is a small molecule inhibitor that targets cyclin-dependent kinase 7, a key regulator of the cell cycle and transcription. Cyclin-dependent kinase 7 plays a crucial role in the activation of other cyclin-dependent kinases and the regulation of gene expression. Inhibition of cyclin-dependent kinase 7 has shown promise in the treatment of various cancers, making cyclin-dependent kinase 7 inhibitor B2 a potential therapeutic agent .

Preparation Methods

The synthesis of cyclin-dependent kinase 7 inhibitor B2 involves multiple steps, including the formation of a core structure and subsequent modifications to enhance selectivity and potency. One common synthetic route involves the use of macrocyclic derivatives with a pyrazolo[1,5-a]-1,3,5-triazine core structure . The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Cyclin-dependent kinase 7 inhibitor B2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials . For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

Cyclin-dependent kinase 7 inhibitor B2 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of cyclin-dependent kinase 7 in various biochemical pathways. In biology, it is used to investigate the effects of cyclin-dependent kinase 7 inhibition on cell cycle regulation and gene expression. In medicine, cyclin-dependent kinase 7 inhibitor B2 is being explored as a potential therapeutic agent for the treatment of cancers, particularly those that are resistant to current therapies . Additionally, it has applications in the study of transcriptional regulation and the development of novel cancer therapies .

Mechanism of Action

Cyclin-dependent kinase 7 inhibitor B2 exerts its effects by binding to the active site of cyclin-dependent kinase 7, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . The molecular targets of cyclin-dependent kinase 7 inhibitor B2 include cyclin-dependent kinase 7 itself, as well as other cyclin-dependent kinases that are activated by cyclin-dependent kinase 7. The pathways involved in its mechanism of action include the regulation of cell cycle progression and transcriptional initiation .

Properties

Molecular Formula

C30H26N6O3

Molecular Weight

518.6 g/mol

IUPAC Name

N-[5-[5-[[(2S)-2-hydroxy-2-phenylethyl]amino]pyridin-3-yl]-1H-indazol-3-yl]-4-(prop-2-enoylamino)benzamide

InChI

InChI=1S/C30H26N6O3/c1-2-28(38)33-23-11-8-20(9-12-23)30(39)34-29-25-15-21(10-13-26(25)35-36-29)22-14-24(17-31-16-22)32-18-27(37)19-6-4-3-5-7-19/h2-17,27,32,37H,1,18H2,(H,33,38)(H2,34,35,36,39)/t27-/m1/s1

InChI Key

VSTRBHWJZOVRDC-HHHXNRCGSA-N

Isomeric SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)C4=CC(=CN=C4)NC[C@H](C5=CC=CC=C5)O

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)C4=CC(=CN=C4)NCC(C5=CC=CC=C5)O

Origin of Product

United States

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